molecular formula C23H17N3O3 B11342669 N-(naphthalen-1-ylmethyl)-3-nitro-N-(pyridin-2-yl)benzamide

N-(naphthalen-1-ylmethyl)-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11342669
M. Wt: 383.4 g/mol
InChI Key: PHPDAICOSVKTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with a molecular formula of C19H15N3O3. This compound is characterized by the presence of a naphthalene ring, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of a naphthalene ring, a nitro group, and a pyridine ring, which confer specific electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications, particularly in medicinal chemistry for developing new therapeutic agents .

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H17N3O3/c27-23(18-9-6-11-20(15-18)26(28)29)25(22-13-3-4-14-24-22)16-19-10-5-8-17-7-1-2-12-21(17)19/h1-15H,16H2

InChI Key

PHPDAICOSVKTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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